molecular formula C26H19N3O2 B4022368 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline

4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline

Cat. No.: B4022368
M. Wt: 405.4 g/mol
InChI Key: YQEFVFFCQNTFNO-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline is a synthetic small molecule featuring a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in oncological research, particularly as a potential precursor for developing inhibitors of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) . The quinazoline pharmacophore is a key structural component in several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, which work by competitively inhibiting ATP binding in the kinase domain of EGFR, leading to suppressed tumor cell proliferation and apoptosis . The specific substitution pattern of this compound—with a 3-pyridinyl group at the 2-position and a 4-(benzyloxy)phenoxy group at the 4-position of the quinazoline core—is designed to explore structure-activity relationships (SAR) and enhance binding affinity and selectivity against oncogenic kinase targets . Researchers can utilize this reagent as a critical building block in hit-to-lead optimization campaigns, for probing biochemical pathways, and for synthesizing more complex derivatives for in vitro biological evaluation. This product is intended for research applications in drug discovery and development, specifically for investigating kinase signaling pathways and anticancer mechanisms. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)-2-pyridin-3-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c1-2-7-19(8-3-1)18-30-21-12-14-22(15-13-21)31-26-23-10-4-5-11-24(23)28-25(29-26)20-9-6-16-27-17-20/h1-17H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFVFFCQNTFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenoxy group, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of quinazoline can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have shown that compounds similar to 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline can induce apoptosis in various cancer cell lines by inhibiting the PI3K/Akt/mTOR pathway.
  • Antiviral Properties : Quinazoline derivatives have demonstrated antiviral activity against several viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses in vitro, potentially by modulating cytokine production and inhibiting NF-kB signaling pathways.

Enzyme Inhibition

This compound acts as a potent inhibitor for various enzymes, making it valuable in biochemical research:

  • Kinase Inhibition : Studies have highlighted its ability to inhibit specific kinases involved in cancer progression, which could lead to the development of targeted cancer therapies.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal complexes. These complexes are being explored for applications in catalysis and materials science due to their unique electronic properties.

Material Science

The compound is also being investigated for its role in developing new materials, particularly organic semiconductors and sensors. Its structural properties allow it to form stable films that can be used in electronic devices.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of quinazoline derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Research

Another research project focused on the antiviral properties of quinazoline compounds found that this specific derivative inhibited the replication of the influenza virus in vitro. The study highlighted its potential as a lead compound for developing new antiviral agents.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity Trends: Compounds with pyridin-3-yl at position 2 (e.g., ’s analog) are often explored in kinase inhibition, suggesting the target compound may share similar mechanisms. The benzyloxy-phenoxy group aligns with HDAC inhibitor scaffolds (e.g., ), though direct evidence is lacking .

Biological Activity

4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antifungal , antiviral , anticancer , anti-inflammatory , and antioxidant properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that certain quinazoline compounds can inhibit the growth of cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) in a dose-dependent manner. The IC50 values for some derivatives were reported as low as 10μM10\,\mu M, indicating potent cytotoxic effects against these cell lines . The mechanism often involves the inhibition of protein tyrosine kinases (PTKs), which play a critical role in tumor growth and angiogenesis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Quinazoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Antiviral Activity

There is emerging evidence that quinazoline derivatives, including this compound, may exhibit antiviral activity by interfering with viral replication processes. Specific studies have highlighted the potential of these compounds to inhibit viral protein synthesis, which could lead to new antiviral therapies .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. This binding can inhibit enzyme activity or receptor function, disrupting various signaling pathways involved in cell proliferation and survival. The compound's structure allows it to fit into active sites of target proteins, effectively blocking their function .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
4-PhenoxyquinazolineLacks benzyloxy and pyridinyl groupsModerate anticancer activity
2-PhenoxyquinoxalineContains quinoxaline coreDifferent chemical properties
2-PhenoxypyridineSimple phenoxy groupLimited biological activity

This table illustrates how the presence of specific functional groups in this compound enhances its biological efficacy compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

  • Cytotoxicity Assessment : A study evaluated various quinazolinone-thiazole hybrids for cytotoxic effects on cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving IC50 values below 12μM12\,\mu M .
  • Enzyme Inhibition Studies : Research has shown that quinazoline derivatives can act as inhibitors for specific enzymes involved in cancer progression, highlighting their potential as therapeutic agents .
  • Molecular Dynamics Simulations : Advanced computational techniques have been employed to predict the binding affinities and interactions of this compound with target proteins, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended strategies to optimize the synthesis yield of 4-[4-(Benzyloxy)phenoxy]-2-(pyridin-3-yl)quinazoline under laboratory conditions?

  • Methodological Answer : Use inert atmospheres (e.g., argon) to minimize side reactions, as demonstrated in similar quinazoline syntheses . Employ polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) to enhance reactivity, and optimize reaction time (e.g., overnight stirring) for intermediate formation . Catalytic additives such as N,N-diisopropylethylamine (DIPEA) can improve nucleophilic substitution efficiency. Monitor progress via TLC or HPLC (≥95% purity threshold) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and pyridine/quinazoline ring connectivity . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. For purity, use reverse-phase HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. How should researchers handle discrepancies in observed vs. predicted physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer : Cross-validate experimental data with computational predictions (e.g., Gaussian for dipole moments) and adjust solvent systems (e.g., DMSO for poor aqueous solubility). Re-crystallization in ethanol/water mixtures can resolve inconsistencies in melting points due to polymorphic variations .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. Tools like IRC (Intrinsic Reaction Coordinate) analysis can map reaction mechanisms, while molecular docking predicts binding affinities for biological studies . Pair computational results with experimental validation using kinetic profiling (e.g., Arrhenius plots) .

Q. How can researchers design experiments to resolve contradictory data in catalytic activity or biological assays?

  • Methodological Answer : Use a fractional factorial design (FFD) to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors . For bioactivity conflicts, perform dose-response curves with triplicate replicates and include positive/negative controls (e.g., kinase inhibitors for enzyme studies) . Statistical tools like ANOVA (α=0.05) validate significance .

Q. What methodologies are effective in characterizing degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to track hydrolytic or oxidative degradation. Compare with forced degradation (e.g., UV light, acidic/basic conditions) to identify labile groups (e.g., benzyloxy or pyridine motifs) . Use 1H^1H-NMR to confirm structural changes in degraded samples .

Q. How can reaction engineering principles improve scalability for gram-scale synthesis?

  • Methodological Answer : Optimize heat/mass transfer using microreactors or flow chemistry setups, particularly for exothermic steps like benzyloxy deprotection. Scale-up parameters (e.g., mixing efficiency) should be modeled using dimensionless numbers (Reynolds, Damköhler) to maintain reaction kinetics .

Methodological Resources

  • Synthesis : Refer to protocols for analogous quinazolines using 4-chloro intermediates and amine nucleophiles .
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC for high-purity isolates .
  • Data Analysis : Implement Design of Experiments (DoE) software (e.g., Minitab) for multivariate optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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